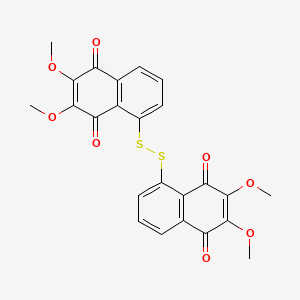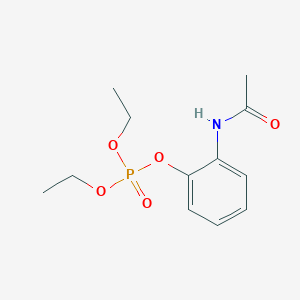
2-Acetamidophenyl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamidophenyl diethyl phosphate is an organophosphorus compound with the molecular formula C12H18NO5P This compound is characterized by the presence of a phosphate group attached to a phenyl ring, which is further substituted with an acetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidophenyl diethyl phosphate typically involves the reaction of 2-acetamidophenol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2-acetamidophenol and diethyl phosphorochloridate
Catalysts: Triethylamine or pyridine
Solvents: Industrial-grade dichloromethane or tetrahydrofuran
Purification: Crystallization or column chromatography
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamidophenyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the phosphate group to phosphite.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phosphates.
Reduction: Formation of phosphites.
Substitution: Formation of substituted phenyl phosphates.
Wissenschaftliche Forschungsanwendungen
2-Acetamidophenyl diethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Acetamidophenyl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (2-aminoethyl)phosphonate
- Diethyl phosphite
- Diethyl (2-hydroxyethyl)phosphonate
Comparison
2-Acetamidophenyl diethyl phosphate is unique due to the presence of both an acetamido group and a phosphate group attached to a phenyl ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example:
- Diethyl (2-aminoethyl)phosphonate : Lacks the phenyl ring and acetamido group, resulting in different reactivity and applications.
- Diethyl phosphite : Contains a phosphite group instead of a phosphate group, leading to different chemical behavior.
- Diethyl (2-hydroxyethyl)phosphonate : Has a hydroxyl group instead of an acetamido group, affecting its biological activity.
Eigenschaften
CAS-Nummer |
89277-80-5 |
|---|---|
Molekularformel |
C12H18NO5P |
Molekulargewicht |
287.25 g/mol |
IUPAC-Name |
(2-acetamidophenyl) diethyl phosphate |
InChI |
InChI=1S/C12H18NO5P/c1-4-16-19(15,17-5-2)18-12-9-7-6-8-11(12)13-10(3)14/h6-9H,4-5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
YCSXTUYFFGAKME-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=CC=CC=C1NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



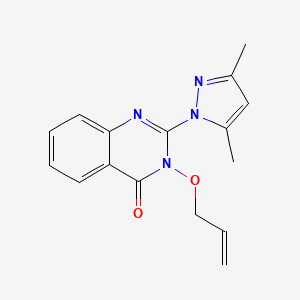

![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)



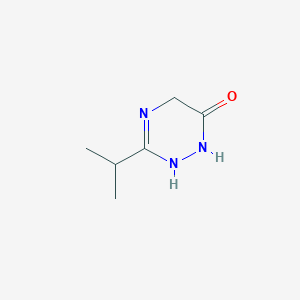
![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)
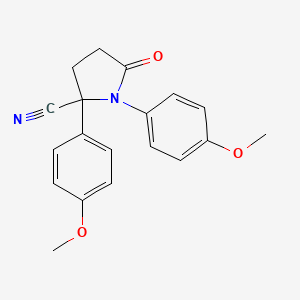
![Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate](/img/structure/B14151061.png)
